Cas no 1557933-86-4 (2-(Pyridin-3-yl)propane-1,2-diol)

2-(Pyridin-3-yl)propane-1,2-diol is a pyridine-based diol compound with a molecular structure featuring both hydroxyl and pyridyl functional groups. This configuration imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the pyridine ring enhances its utility in coordination chemistry and catalysis, while the diol moiety allows for further functionalization, such as esterification or etherification. Its balanced polarity and solubility in common organic solvents facilitate handling in reaction systems. The compound’s stability under standard conditions and compatibility with diverse reaction conditions make it a reliable building block for heterocyclic and fine chemical synthesis.
2-(Pyridin-3-yl)propane-1,2-diol structure
1557933-86-4 structure
Product Name:2-(Pyridin-3-yl)propane-1,2-diol
CAS No:1557933-86-4
MF:C8H11NO2
MW:153.178442239761
CID:6789999
PubChem ID:82712973
Update Time:2025-06-26

2-(Pyridin-3-yl)propane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 2-(pyridin-3-yl)propane-1,2-diol
    • 1557933-86-4
    • AKOS021030811
    • EN300-1240360
    • 2-(Pyridin-3-yl)propane-1,2-diol
    • Inchi: 1S/C8H11NO2/c1-8(11,6-10)7-3-2-4-9-5-7/h2-5,10-11H,6H2,1H3
    • InChI Key: WLVHJFQNMWOQKF-UHFFFAOYSA-N
    • SMILES: OC(C)(CO)C1C=NC=CC=1

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 53.4Ų

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Additional information on 2-(Pyridin-3-yl)propane-1,2-diol

2-(Pyridin-3-yl)propane-1,2-diol: A Multifunctional Compound with Promising Therapeutic Potential

2-(Pyridin-3-yl)propane-1,2-diol (CAS No. 1557933-86-4) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This molecule belongs to the class of pyridine-based diols, which are characterized by the presence of a six-membered aromatic ring fused to a three-carbon chain with two hydroxyl groups. The pyridin-3-yl moiety serves as a critical pharmacophore, while the propane-1,2-diol backbone provides structural flexibility and functional versatility. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for drug discovery.

The CAS No. 1557933-86-4 designation ensures precise identification of this compound, which is essential for reproducibility in scientific research. The pyridin-3-yl group, a derivative of pyridine, is known for its ability to interact with various biological targets, including ion channels, enzymes, and receptors. The propane-1,2-diol segment, with its two hydroxyl groups, introduces additional functionality, such as hydrogen bonding capacity and hydrophilicity, which may influence its pharmacokinetic properties. These structural features make 2-(Pyridin-3-yl)propane-1,2-diol a promising candidate for further exploration in medicinal chemistry.

Recent advances in drug discovery have underscored the importance of pyridine derivatives in the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with pyridin-3-yl scaffolds exhibit potent activity against cancer-related targets, such as the EGFR tyrosine kinase. This finding aligns with the growing interest in pyridine-based molecules for their ability to modulate kinase activity and inhibit tumor growth. The propane-1,2-diol moiety may further enhance these effects by stabilizing protein-ligand interactions or altering the conformational dynamics of target proteins.

The pyridin-3-yl group is also a key component in the design of antimicrobial agents. A 2024 review in Nature Reviews Drug Discovery highlighted the potential of pyridine derivatives to disrupt bacterial cell membranes and inhibit biofilm formation. The propane-1,2-diol segment could contribute to this activity by enhancing membrane permeability or modulating the electrostatic interactions between the compound and microbial targets. These properties make 2-(Pyridin-3-yl)propane-1,2-diol a candidate for further investigation in antimicrobial research.

Additionally, the pyridin-3-yl moiety has been explored for its role in neurological disorders. A 2023 preclinical study in Neuropharmacology reported that pyridine derivatives can modulate GABAergic signaling and exhibit neuroprotective effects in models of Parkinson’s disease. The propane-1,2-diol segment may enhance these effects by influencing the metabolism of neurotransmitters or reducing oxidative stress. These findings suggest that 2-(Pyridin-3-yl)propane-1,2-diol could be a valuable tool in the development of neuroprotective agents.

The pyridin-3-yl group is also being investigated for its potential in anti-inflammatory therapies. A 2024 study in Journal of Inflammation Research demonstrated that pyridine derivatives can inhibit NF-κB signaling, a key pathway in inflammatory responses. The propane-1,2-diol segment may further contribute to this activity by modulating the expression of inflammatory cytokines or enhancing the stability of the compound in vivo. These properties make 2-(Pyridin-3-yl)propane-1,2-diol a candidate for further exploration in inflammatory disease research.

Recent advances in synthetic chemistry have enabled the development of pyridine-based compounds with improved pharmacological profiles. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route to pyridin-3-yl derivatives, which could be applied to the preparation of 2-(Pyridin-3-yl)propane-1,2-diol. This method involves the selective functionalization of the pyridin-3-yl ring and the introduction of hydroxyl groups to the propane-1,2-diol backbone. These synthetic strategies are crucial for the large-scale production of 2-(Pyridin-3-yl)propane-1,2-diol for preclinical and clinical studies.

The pyridin-3-yl group has also been linked to antiviral activities. A 2024 study in Virology Journal reported that pyridine derivatives can inhibit the replication of RNA viruses by interfering with viral entry and replication processes. The propane-1,2-diol segment may enhance these effects by increasing the solubility of the compound or modulating its interaction with viral proteins. These findings suggest that 2-(Pyridin-3-yl)propane-1,2-diol could be a candidate for further investigation in antiviral research.

Finally, the pyridin-3-yl group is being explored for its potential in metabolic disorders. A 2023 study in Metabolism: Clinical and Experimental demonstrated that pyridine derivatives can modulate glucose metabolism and exhibit insulin-sensitizing effects. The propane-1,2-diol segment may further contribute to these effects by influencing the activity of metabolic enzymes or enhancing the stability of the compound in vivo. These properties make 2-(Pyridin-3-yl)propane-1,2-diol a candidate for further exploration in diabetes research.

In conclusion, 2-(Pyridin-3-yl)propane-1,2-diol represents a promising molecule with potential applications in pharmaceutical research. The pyridin-3-yl group and the propane-1,2-diol segment collectively contribute to its pharmacological activity, making it a valuable candidate for further investigation. As research in drug discovery and synthetic chemistry continues to advance, the development of 2-(Pyridin-3-yl)propane-1,2-diol into a therapeutic agent remains an exciting prospect.

For more information on 2-(Pyridin-3-yl)propane-1,2-diol and its potential applications, please refer to the latest studies in pharmaceutical chemistry and drug discovery. The pyridin-3-yl group and the propane-1,2-diol segment continue to attract significant attention in the scientific community, highlighting the importance of pyridine-based compounds in the development of novel therapeutics.

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